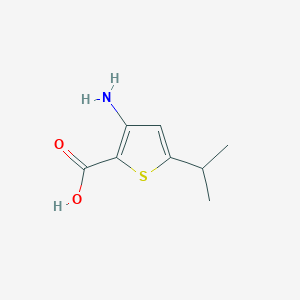

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

3-amino-5-propan-2-ylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO2S/c1-4(2)6-3-5(9)7(12-6)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |

InChI Key |

PZVWRXHRKNJRFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(S1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Thiophene Derivatives

One of the most common routes involves starting from commercially available thiophene derivatives, such as thiophene-2-carboxylic acid or thiophene-2-halides , followed by selective substitution.

Method A: Halogenation and Nucleophilic Substitution

- Step 1: Halogenation of thiophene-2-carboxylic acid to obtain 2-halothiophene derivatives (e.g., 2-bromothiophene-3-carboxylic acid).

- Step 2: Nucleophilic substitution with amino groups, often via amination reactions using ammonia or amines under suitable conditions.

Reference: US5034049A describes the preparation of thiophene-2-carboxylic acid derivatives through halogenation and subsequent substitution reactions, which can be adapted for amino group introduction.

Cross-Coupling Approaches

Recent advances favor cross-coupling reactions, especially palladium-catalyzed Suzuki or Kumada couplings , to introduce the propan-2-yl substituent at position 5.

Method B: Kumada–Tamao–Corriu Coupling

- Step 1: Synthesize a thiophene core bearing a suitable leaving group (e.g., bromide) at position 5.

- Step 2: React with a Grignard reagent derived from 2-propanol or a related precursor to introduce the isopropyl group.

Research Data: The 2020 review highlights the synthesis of regioregular thiophene-based polymers via such cross-coupling methods, indicating their efficacy in installing alkyl substituents like propan-2-yl.

Cyclization of Precursors

Another route involves cyclization of open-chain precursors containing amino and carboxylic functionalities.

Method C: Cyclization of α-Amino-β-keto acids

- Step 1: Prepare α-amino-β-keto acids with appropriate substituents.

- Step 2: Induce cyclization under acidic or basic conditions to form the thiophene ring, followed by functional group modifications.

Example: The synthesis of substituted thiophenes via cyclization of amino-ketone derivatives has been documented, with yields depending on substituent stability and reaction conditions.

Specific Synthesis Pathway for the Target Compound

Based on patent literature and recent research, a plausible synthesis involves:

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 5-chlorothiophene-2-carbonyl chloride | Chlorination of thiophene-2-carboxylic acid | Known method, high yield |

| 2 | Nucleophilic substitution with 2-propanol derivatives | Basic or catalytic conditions | Introduction of propan-2-yl group |

| 3 | Amination at position 3 | Reaction with ammonia or amines | Selective amino substitution |

| 4 | Oxidation or hydrolysis to obtain carboxylic acid | Mild oxidation or hydrolysis | Final functionalization |

This pathway aligns with the patent WO2004060887A1, which discusses methods for preparing thiophene derivatives with various substitutions, emphasizing the use of acyl chlorides and nucleophilic substitutions.

Material and Reaction Conditions

| Material | Source/Preparation | Remarks |

|---|---|---|

| Thiophene-2-carboxylic acid | Commercially available or synthesized via oxidation | Starting material |

| Halogenating agents | N-bromosuccinimide (NBS), phosphorus tribromide | For halogenation |

| Grignard reagents | Propylmagnesium bromide | For alkylation |

| Catalysts | Pd(PPh₃)₂Cl₂, CuI | For cross-coupling reactions |

| Solvents | Toluene, DMF, THF | Common in coupling reactions |

Reaction conditions such as temperature (generally 0–120°C), pressure (atmospheric or slightly elevated), and inert atmospheres (nitrogen or argon) are critical for optimizing yields.

Data Tables Summarizing Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation & Nucleophilic Substitution | Thiophene-2-carboxylic acid | Halogenation, amination | Straightforward, well-established | Multiple steps, possible regioselectivity issues |

| Cross-Coupling (Kumada, Suzuki) | Halothiophene derivatives | Alkylation, arylation | High regioselectivity, versatile | Requires catalysts and inert atmosphere |

| Cyclization of Precursors | Amino-ketone derivatives | Intramolecular cyclization | Efficient for substituted thiophenes | Precursor synthesis complexity |

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: This can result in the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives .

Scientific Research Applications

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anti-inflammatory applications, it may modulate the activity of inflammatory mediators or signaling pathways .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity in cross-coupling reactions and improve antiproliferative activity .

- Bulky substituents (e.g., tert-butyl, isopropyl) optimize lipophilicity for membrane penetration without excessive steric hindrance .

- Polar groups (e.g., sulfonyl) improve aqueous solubility, critical for drug bioavailability .

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group at the 2-position is often esterified to modulate solubility and synthetic utility:

Key Observations :

Key Observations :

Biological Activity

3-Amino-5-(propan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family, characterized by its unique structural features, including an amino group and a carboxylic acid group. These functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHN OS

- Molecular Weight : Approximately 185.24 g/mol

The compound's structure allows it to undergo various chemical transformations, enhancing its potential as a bioactive agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

This compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. In vitro studies have shown significant activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its relevance in combating antibiotic resistance .

2. Anti-inflammatory Properties

The compound may inhibit pathways associated with inflammation. It appears to modulate enzyme activity and receptor interactions involved in inflammatory responses, potentially influencing gene expression related to immune modulation .

3. Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth, although further research is necessary to elucidate these effects fully .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .

- Receptor Binding : It has been observed to bind to receptors implicated in inflammatory responses, which may alter signaling pathways and gene expression .

Comparative Analysis with Similar Compounds

To understand the unique position of this compound within the thiophene derivatives, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-3-(propan-2-yl)thiophene-2-carboxylic acid | CHN OS | Similar structure; potential antimicrobial activity |

| 3-{Isopropyl[(trans-4-methylcyclohexyl)carbonyl]amino}-5-phenylthiophene-2-carboxylic acid | CHN OS | Explored for anti-HCV activity |

| 5-(Propan-2-yl)thiophene-2-carboxylic acid | CHOS | Lacks amino group; simpler reactivity profile |

This table illustrates the diversity among thiophene derivatives and emphasizes how the unique functional groups in this compound enhance its biological reactivity.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiophene derivatives, including this compound:

- Antimicrobial Studies : Research has confirmed the antimicrobial efficacy of related thiophene compounds against resistant bacterial strains, providing a basis for further exploration into the therapeutic applications of this compound .

- In Vitro Anticancer Activity : A study evaluating various thiophene derivatives indicated that some exhibited significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma), suggesting that modifications in the thiophene structure could enhance anticancer properties .

- Inflammatory Response Modulation : Investigations into the anti-inflammatory effects have shown promise, particularly in how these compounds can influence immune responses through enzyme modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.